REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[O:15]1[CH2:19][CH2:18][CH:17]([N:20]2[CH2:23][CH:22]([NH2:24])[CH2:21]2)[CH2:16]1.C(N(CC)CC)C>O1CCCC1>[N+:12]([C:3]1[CH:4]=[C:5]([S:8]([NH2:11])(=[O:10])=[O:9])[CH:6]=[CH:7][C:2]=1[NH:24][CH:22]1[CH2:23][N:20]([CH:17]2[CH2:18][CH2:19][O:15][CH2:16]2)[CH2:21]1)([O-:14])=[O:13]
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Name
|
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
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O1CC(CC1)N1CC(C1)N
|
Name
|
|
Quantity
|
0.266 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
|
After stirring for 4 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the reaction was cooled
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Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between dichloromethane (200 mL) and water (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with brine (25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1NC1CN(C1)C1COCC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |